Cas no 160893-04-9 (5-Methoxyquinolin-2(1H)-one)

5-Methoxyquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-2(1H)-Quinolinone
- 5-methoxyquinolin-2(1H)-one
- 5-methoxy-1H-quinolin-2-one
- 5-Methoxyquinolin-2-ol
- 2-Hydroxy-5-methoxyquinoline
- 8128AA
- FCH1560916
- MB10591
- AK128760
- AX8250822
- DS-5930
- F19189
- CS-0187158
- Z1255391795
- AKOS016000789
- SCHEMBL2797689
- AMY33226
- A906470
- SY276922
- 5-methoxy-1,2-dihydroquinolin-2-one
- DTXSID30455741
- MFCD11877926
- 160893-04-9
- EN300-6740918
- 2(1H)-QUINOLINONE, 5-METHOXY-
- 5-Methoxyquinolin-2(1H)-one
-
- MDL: MFCD11877926
- インチ: 1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12)
- InChIKey: HJEKDEFGMGFUBE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C1C([H])=C([H])C(N2[H])=O
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-Methoxyquinolin-2(1H)-one セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
5-Methoxyquinolin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6740918-0.1g |
5-methoxy-1,2-dihydroquinolin-2-one |
160893-04-9 | 95.0% | 0.1g |
$50.0 | 2025-02-20 | |
Enamine | EN300-6740918-5.0g |
5-methoxy-1,2-dihydroquinolin-2-one |
160893-04-9 | 95.0% | 5.0g |
$586.0 | 2025-02-20 | |
Apollo Scientific | OR55141-1g |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 95+% | 1g |
£213.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76130-250mg |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 250mg |
¥250.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK070-200mg |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 200mg |
441.0CNY | 2021-07-12 | |
Enamine | EN300-6740918-2.5g |
5-methoxy-1,2-dihydroquinolin-2-one |
160893-04-9 | 95.0% | 2.5g |
$316.0 | 2025-02-20 | |
Ambeed | A288024-100mg |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 100mg |
$30.0 | 2024-04-23 | |
Ambeed | A288024-1g |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 1g |
$143.0 | 2024-04-23 | |
eNovation Chemicals LLC | D746016-1g |
2(1H)-Quinolinone, 5-methoxy- |
160893-04-9 | 97% | 1g |
$175 | 2024-06-07 | |
abcr | AB492328-250 mg |
5-Methoxyquinolin-2(1H)-one; . |
160893-04-9 | 250mg |
€180.20 | 2023-06-15 |
5-Methoxyquinolin-2(1H)-one 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
5-Methoxyquinolin-2(1H)-oneに関する追加情報
Professional Introduction to 5-Methoxyquinolin-2(1H)-one (CAS No. 160893-04-9)
5-Methoxyquinolin-2(1H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 160893-04-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the quinoline derivative family, which is well-documented for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxy group at the 5-position of the quinoline ring introduces additional functional diversity, making it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 5-Methoxyquinolin-2(1H)-one consists of a benzene ring fused to a pyridine ring, with a carbonyl group at the 2-position and a methoxy substituent at the 5-position. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various biochemical assays and synthetic protocols.
In recent years, 5-Methoxyquinolin-2(1H)-one has been studied for its potential applications in addressing various diseases, particularly those associated with oxidative stress and inflammation. Preliminary in vitro studies have demonstrated that this compound can inhibit the activity of several enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. These findings suggest that 5-Methoxyquinolin-2(1H)-one may serve as a lead compound for developing novel therapeutic agents targeting chronic inflammatory conditions.
Moreover, the quinoline scaffold has been extensively explored for its antitumor properties. Research indicates that derivatives of quinoline can interfere with DNA replication and transcription in cancer cells, leading to their selective apoptosis. The methoxy group in 5-Methoxyquinolin-2(1H)-one may enhance its ability to interact with biological macromolecules, thereby improving its efficacy as an anticancer agent. Several preclinical studies have shown promising results when this compound is tested against various cancer cell lines, highlighting its potential as a chemotherapeutic candidate.
The synthesis of 5-Methoxyquinolin-2(1H)-one involves multi-step organic reactions, typically starting from readily available quinoline precursors. The introduction of the methoxy group at the 5-position can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic routes have been optimized to ensure high yield and purity, making 5-Methoxyquinolin-2(1H)-one accessible for further pharmacological evaluation.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 5-Methoxyquinolin-2(1H)-one with high accuracy. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, including kinases and transcription factors involved in cancer progression. These computational insights have guided experimental design and helped prioritize analogs for further testing.
The pharmacokinetic properties of 5-Methoxyquinolin-2(1H)-one are also under investigation. Initial pharmacokinetic studies suggest that this compound exhibits moderate bioavailability and a reasonable half-life upon oral administration. However, further studies are needed to optimize its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for developing effective dosing regimens and minimizing potential side effects.
In conclusion, 5-Methoxyquinolin-2(1H)-one (CAS No. 160893-04-9) represents a structurally interesting and biologically active compound with potential applications in pharmaceuticals. Its unique chemical properties make it an attractive candidate for further research into treating inflammation-related diseases and cancer. As our understanding of its mechanisms of action continues to grow, so too does the promise of this molecule as a therapeutic agent.
160893-04-9 (5-Methoxyquinolin-2(1H)-one) 関連製品
- 23981-26-2(7-methoxy-2(1H)-Quinolinone)
- 31570-97-5(5-Hydroxyquinolin-2(1H)-one)
- 1821329-21-8(4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride)
- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1021056-39-2(2-bromo-N-(2,2,2-trifluoroethyl)aniline)
- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)
- 362049-53-4(Butanoic-2,2,3,3,4,4-d6acid, 4-hydroxy-, monosodium salt (9CI))
- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
